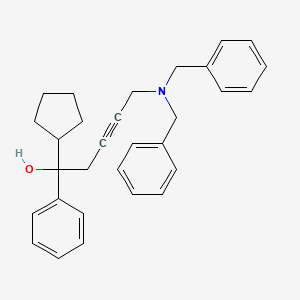![molecular formula C22H17ClN2O2S B11682048 (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-{[5-(4-clorofenil)furan-2-il]metilideno}-2-[(3,5-dimetilfenil)amino]-1,3-tiazol-4(5H)-ona es una molécula orgánica sintética que pertenece a la clase de derivados de tiazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazol, un anillo de furano y un grupo clorofenilo. Ha despertado interés en varios campos de investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-{[5-(4-clorofenil)furan-2-il]metilideno}-2-[(3,5-dimetilfenil)amino]-1,3-tiazol-4(5H)-ona normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 4-clorobenzaldehído con 2-acetilfurano para formar la chalcona intermedia. Este intermedio luego se hace reaccionar con tiosemicarbazida en condiciones básicas para producir el anillo de tiazol. El paso final implica la reacción del intermedio de tiazol con 3,5-dimetil anilina en condiciones ácidas para formar el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. Los catalizadores y solventes se eligen para maximizar la eficiencia y minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-{[5-(4-clorofenil)furan-2-il]metilideno}-2-[(3,5-dimetilfenil)amino]-1,3-tiazol-4(5H)-ona: se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes como peróxido de hidrógeno o permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Amoniaco en etanol.
Productos principales
Oxidación: Formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Formación de derivados de tiazol reducidos.
Sustitución: Formación de derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
(5Z)-5-{[5-(4-clorofenil)furan-2-il]metilideno}-2-[(3,5-dimetilfenil)amino]-1,3-tiazol-4(5H)-ona: tiene diversas aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antifúngico.
Medicina: Explorado por sus potenciales propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{[5-(4-clorofenil)furan-2-il]metilideno}-2-[(3,5-dimetilfenil)amino]-1,3-tiazol-4(5H)-ona implica su interacción con objetivos moleculares específicos. Se cree que inhibe ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la respuesta inflamatoria, lo que exhibe propiedades antiinflamatorias. Las vías moleculares exactas y los objetivos aún se encuentran en investigación.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z,5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
- (2Z,5Z)-5-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, for instance, may enhance its binding affinity to certain targets or increase its stability under specific conditions.
Propiedades
Fórmula molecular |
C22H17ClN2O2S |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17ClN2O2S/c1-13-9-14(2)11-17(10-13)24-22-25-21(26)20(28-22)12-18-7-8-19(27-18)15-3-5-16(23)6-4-15/h3-12H,1-2H3,(H,24,25,26)/b20-12- |
Clave InChI |
QJWPUJJCFCSLNA-NDENLUEZSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)C |
SMILES canónico |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11681972.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide](/img/structure/B11681973.png)
![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)


![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11682012.png)

![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
